1,2-Dibromononane
CAS No.: 73642-91-8
Cat. No.: VC19344718
Molecular Formula: C9H18Br2
Molecular Weight: 286.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73642-91-8 |
|---|---|
| Molecular Formula | C9H18Br2 |
| Molecular Weight | 286.05 g/mol |
| IUPAC Name | 1,2-dibromononane |
| Standard InChI | InChI=1S/C9H18Br2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-8H2,1H3 |
| Standard InChI Key | AHPKTOXLYWQNST-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(CBr)Br |
Introduction
Chemical Identity and Structural Characteristics
1,2-Dibromononane (C₉H₁₈Br₂) is a saturated hydrocarbon with a molecular weight of 286.05 g/mol . Its IUPAC name derives from the substitution pattern of bromine atoms on the first and second carbons of a nonane backbone. The compound’s linear structure is analogous to shorter-chain homologs such as 1,2-dibromopentane (C₅H₁₀Br₂) and 1,2-dibromopropane (C₃H₆Br₂), which exhibit boiling points of 184°C and 139–142°C, respectively .
Table 1: Key Physicochemical Properties of 1,2-Dibromononane
The compound’s high molecular weight and bromine content contribute to its low volatility and lipophilicity, as evidenced by its estimated LogP value . These properties suggest limited water solubility and a tendency to bioaccumulate in lipid-rich environments.
Synthesis and Industrial Production
The synthesis of vicinal dibromides typically involves the bromination of alkenes via electrophilic addition. For 1,2-dibromononane, this would entail reacting 1-nonene with bromine (Br₂) under controlled conditions. A patent detailing the synthesis of 1,2-dibromopropane (CN103288586A) describes a gas-phase reaction between propylene and bromine in a borosilicate-packed reactor, achieving 99% selectivity . Adapting this method, 1-nonene could undergo similar bromination:
Key parameters for optimization include:
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Temperature: 40–60°C to balance reaction rate and side-product formation .
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Solvent: Dichloromethane or solvent-free conditions, depending on scale .
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Catalyst: Iron powder or other Lewis acids to facilitate bromine activation .
Post-synthesis purification involves sequential washing with sodium carbonate and sodium thiosulfate to remove residual bromine, followed by distillation under reduced pressure . Industrial-scale production would require corrosion-resistant reactors due to bromine’s reactivity.
Physical and Spectroscopic Properties
Thermal Stability
The compound’s thermal behavior can be extrapolated from 1,2-dibromopentane, which exhibits a vaporization enthalpy (ΔvapH°) of 49 kJ/mol . For 1,2-dibromononane, the longer alkyl chain likely increases intermolecular van der Waals forces, raising the boiling point and reducing vapor pressure.
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR: Expected signals at δ 3.4–4.0 ppm (Br-CH₂-CHBr-) and δ 1.2–1.6 ppm (methylene protons).
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¹³C NMR: Peaks near δ 35–40 ppm (C-Br) and δ 25–30 ppm (adjacent CH₂ groups).
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IR Spectroscopy: C-Br stretching vibrations at 500–600 cm⁻¹.
These spectral features align with those of shorter-chain dibromoalkanes .
Chemical Reactivity and Applications
Elimination Reactions
1,2-Dibromononane serves as a precursor in dehydrohalogenation reactions to synthesize alkenes. For example, treatment with a strong base (e.g., KOH) yields 1-nonene:
This reaction is critical in polymer and surfactant industries.
Nucleophilic Substitution
The compound’s bromine atoms are susceptible to substitution by nucleophiles (e.g., OH⁻, NH₃), enabling the synthesis of diols, diamines, or thioethers. Such derivatives find use in pharmaceuticals and agrochemicals.
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